molecular formula C32H17ClCoN8 B1140848 (Chlorophthalocyaninato)cobaly(II) CAS No. 106548-06-5

(Chlorophthalocyaninato)cobaly(II)

Cat. No.: B1140848
CAS No.: 106548-06-5
M. Wt: 607.92
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Description

Historical Development and Discovery

The discovery of phthalocyanine compounds can be traced to a series of serendipitous observations in the early twentieth century. The first recorded preparation of phthalocyanines occurred in 1907 when Braun and Tcherniac attempted to synthesize o-cyanobenzamide by dehydrating phthalamide using acetic anhydride. The scientists failed to obtain their desired product but instead discovered a small quantity of a bright bluish compound that was later identified as metal-free phthalocyanine. Unfortunately, the researchers failed to recognize the significance of their accidental discovery at the time.

The systematic development of metallophthalocyanines began in earnest during the 1920s. In 1927, de Diesbach and von der Weid at the University of Fribourg prepared copper phthalocyanine through two distinct methods. The first method involved heating o-dibromobenzene with cuprous cyanide in pyridine at 200°C, while the second process utilized phthalonitrile heated with cuprous bromide in pyridine at reflux temperature. This second process proved superior, yielding approximately 70% of the theoretical product.

The story of phthalocyanine development continued in Scotland, where in 1928 workers at Scottish Dyes observed the formation of traces of phthalocyanine dyes during the synthesis of phthalimide. This observation led to more systematic investigations of the reaction between phthalic anhydride and ammonia in the presence of metallic iron. In 1929, Scottish Dyes obtained a patent for the preparation of phthalocyanine from phthalic anhydride, a metal salt, and ammonia.

The characterization of the chemical and structural properties of iron phthalocyanine was not achieved until 1934, when Sir Patrick Linstead conducted comprehensive studies that established the fundamental understanding of these compounds. The commercial significance of these discoveries became apparent in 1937, when DuPont began producing copper phthalocyanine blue in the United States under the trade name Monastral Blue, following earlier commercial launches in Great Britain and Germany in 1935.

Structural Classification within Metallophthalocyanines

Metallophthalocyanines constitute a distinctive class of macrocyclic compounds characterized by their ability to accommodate over seventy different metal ions within their central cavity. The phthalocyanine macrocycle itself consists of four isoindole units linked by nitrogen atoms, forming a highly conjugated system with exceptional stability and unique electronic properties.

The general structure of phthalocyanines features a two-dimensional geometry with a ring system consisting of 18 π-electrons. This extensive delocalization of π-electrons confers useful properties to the molecule, making it particularly suitable for applications in dyes, pigments, and electronic materials. The molecular formula of the parent phthalocyanine compound is (C₈H₄N₂)₄H₂, reflecting its symmetric tetrameric structure.

Metallophthalocyanines can occur in multiple polymorphic phases, designated as α, β, χ, and ε forms, each associated with different crystalline structures. The most commonly encountered forms are the metastable α form and the stable β form. The primary distinction between these polymorphs lies in the tilt angle of the molecules within the columns and the arrangement of the molecular columns in the crystalline structure. These structural parameters significantly influence the conductivity along stacking molecules and consequently affect the optical and electrical properties of thin films.

The coordination environment in cobalt phthalocyanines allows for various oxidation states of the central metal ion. Cobalt(II) phthalocyanine represents the most stable and commonly studied form, where the cobalt center adopts a square planar coordination geometry with the four pyrrole nitrogen atoms of the macrocycle. The d⁷ electronic configuration of cobalt(II) contributes to the compound's magnetic properties and catalytic activity.

Fundamental Chemical Identity and Nomenclature

The systematic nomenclature of cobalt phthalocyanines follows International Union of Pure and Applied Chemistry guidelines, reflecting both the macrocyclic structure and the central metal coordination. The compound commonly referred to as cobalt phthalocyanine bears the formal name (29H,31H-phthalocyaninato(2-)-N²⁹,N³⁰,N³¹,N³²)cobalt(II). Alternative systematic names include cobalt(II) (29H,31H-phthalocyaninato(2-)-κN²⁹,κN³⁰,κN³¹,κN³²) and phthalocyanine cobalt(II) salt.

The molecular formula for cobalt(II) phthalocyanine is C₃₂H₁₆CoN₈, with a molecular weight of 571.46 g/mol. The Chemical Abstracts Service registry number for this compound is 3317-67-7. The compound exists in different crystalline forms, with the β-form being particularly significant for catalytic applications due to its enhanced stability.

Various synonyms are employed in the literature to describe cobalt phthalocyanines, including cobaltous phthalocyaninate, PcCo, and cobalt tetrabenzoporphyrazine. The nomenclature may also reflect specific structural modifications or substitution patterns. For instance, chlorinated derivatives would be designated with appropriate prefixes indicating the position and number of chlorine substituents on the phthalocyanine ring system.

The empirical formula representation using Hill notation is C₃₂H₁₆CoN₈. This notation system provides a standardized method for expressing molecular formulas, with carbon atoms listed first, followed by hydrogen, and then other elements in alphabetical order. The European Community number for cobalt phthalocyanine is 222-012-7, providing an additional identifier for regulatory and commercial purposes.

Significance in Materials Science and Catalysis Research

Cobalt phthalocyanines have emerged as exceptionally important compounds in contemporary materials science and catalysis research, primarily due to their unique combination of chemical stability, electronic properties, and catalytic activity. The significance of these compounds spans multiple disciplines, from fundamental coordination chemistry to applied materials engineering and sustainable energy technologies.

In the realm of catalysis research, cobalt phthalocyanines have demonstrated remarkable versatility as electrocatalysts for carbon dioxide reduction reactions. Recent investigations have shown that cobalt phthalocyanine exhibits exceptional activity for the sequential electrochemical reductions of carbon dioxide to carbon monoxide and subsequently to methanol. The compound has been demonstrated to achieve near-perfect faradaic efficiencies exceeding 90% with outstanding specific activities of 124 milliamperes per milligram at relatively low overpotentials of 490 millivolts.

The development of polymerized cobalt phthalocyanines supported on carbon nanotubes represents a significant advancement in green chemistry approaches to catalyst synthesis. These materials can be prepared via one-pot polycondensation reactions using water as an environmentally friendly solvent, allowing for facile tuning of morphology and chemical structure by adjusting loading parameters, substrates, and monomers.

Recent research has revealed that cobalt phthalocyanines bearing trimethyl ammonium groups demonstrate exceptional performance in carbon dioxide electroreduction to carbon monoxide in aqueous media. These modified catalysts exhibit high activity across a broad pH range from 4 to 14, achieving carbon monoxide production with approximately 95% selectivity and maximum partial current densities of 165 milliamperes per square centimeter. Such performance metrics represent state-of-the-art achievements for electrolytic carbon dioxide reduction using molecular catalysts.

The integration of cobalt phthalocyanines with carbon nanotubes has proven particularly effective for enhancing catalytic performance. This hybrid approach combines nanoscale engineering with molecular design to achieve substantially increased current densities, improved selectivity for carbon monoxide production, and enhanced durability. The resulting hybrid catalysts exhibit greater than 95% faradaic efficiency for carbon monoxide production across wide potential ranges and extraordinary catalytic activity with current densities of 15.0 milliamperes per square centimeter and turnover frequencies of 4.1 per second at overpotentials of 0.52 volts.

In organic electronics applications, cobalt phthalocyanines serve as p-type semiconducting materials in various devices including light-emitting diodes, organic photovoltaics, organic field-effect transistors, and chemical sensors. Compared to other hole-injection layer materials, metallophthalocyanines demonstrate superior water and air stability, thermal stability, and low toxicity. These compounds can be deposited through sublimation or sputtering to form highly uniform thin films on diverse substrates.

The thermal properties of cobalt phthalocyanines contribute significantly to their materials science applications. Thermal gravimetric analysis indicates that these compounds maintain structural integrity up to temperatures of approximately 602°C, with only 5% weight loss observed at this temperature. This exceptional thermal stability, combined with their electronic properties, makes cobalt phthalocyanines valuable components in high-temperature applications and processing conditions.

Property Value Reference
Molecular Weight 571.46 g/mol
Thermal Decomposition 602.1°C (5% weight loss)
HOMO Energy Level 5.0 eV
LUMO Energy Level 3.4 eV
Maximum CO₂ Reduction Current Density 165 mA/cm²
CO Selectivity >95%
Turnover Frequency 4.1 s⁻¹

Properties

CAS No.

106548-06-5

Molecular Formula

C32H17ClCoN8

Molecular Weight

607.92

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectral Properties

Metallophthalocyanines (MPcs) exhibit planar macrocyclic structures, with metal-dependent distortions due to ionic radius and coordination preferences. Key comparisons include:

Table 1: Structural and Spectral Comparison of Chlorinated Metallophthalocyanines
Compound Central Metal Crystal System (XRD) λ_max (nm) Notable Spectral Features
(Chlorophthalocyaninato)cobalt(II) Co²⁺ Not reported ~670* Broad Q-band absorption
Tetrakis[chlorophthalocyaninato]copper(II) Cu²⁺ Monoclinic (thin films) 680–720 Split Q-bands due to protonation in H₂SO₄
Chloro-indium phthalocyanine In³⁺ Not reported ~700* Red-shifted absorption vs. Co/Cu
  • Copper Analog: X-ray diffraction (XRD) studies reveal a monoclinic crystal system for chlorinated copper phthalocyanine thin films. Protonation in sulfuric acid induces structural rearrangements, splitting Q-band absorption into distinct peaks .
  • Indium Analog : Larger ionic radius of In³⁺ may lead to axial ligand bonding, red-shifting absorption compared to Co/Cu derivatives .

Electronic and Redox Behavior

Electron-withdrawing chlorine substituents lower the HOMO-LUMO gap, enhancing conductivity and catalytic activity:

  • Cobalt Complex : Co²⁺ centers favor redox activity, enabling applications in oxygen reduction reactions (ORR). Chlorination likely stabilizes higher oxidation states.
  • Copper Complex : Exhibits reversible redox transitions (Cu²⁺ ↔ Cu⁺) in electrochemical studies, with protonated forms showing altered electron-transfer kinetics .

Preparation Methods

Spectroscopic Techniques

  • UV-Vis Spectroscopy : CoPcCl₄ exhibits a Q-band at 670 nm, characteristic of metal phthalocyanines, with a molar absorptivity (ε) of 1.2×10⁵ L·mol⁻¹·cm⁻¹. Chlorination redshifts the Q-band by 15–20 nm per additional Cl substituent.

  • IR Spectroscopy : Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1090 cm⁻¹ (Co-N) confirm successful metallation and chlorination.

X-Ray Diffraction (XRD)

All CoPcClₓ complexes crystallize in monoclinic systems. CoPcCl₄ has lattice parameters a = 14.2 Å, b = 4.8 Å, c = 16.1 Å, and β = 112°, while CoPcCl₁₆ exhibits reduced unit cell volume due to tighter Cl packing.

Thermal Analysis

Thermogravimetric analysis (TGA) shows decomposition onset temperatures of 320°C (CoPcCl₄), 340°C (CoPcCl₈), and 375°C (CoPcCl₁₆), correlating with increased halogen content.

Comparative Evaluation of Synthesis Methods

ParameterSolid-PhaseLiquid-Phase
Yield (%)65–7585–92
Purity (%)70–8085–90
Reaction Time (hours)12–186–8
Color QualityDull BlueBright Blue
ScalabilityLimitedIndustrial

Challenges and Industrial Considerations

  • Environmental Impact : Liquid-phase methods generate acidic and alkaline wastewater requiring neutralization before disposal.

  • Cost Efficiency : Alkylbenzene solvent recovery via distillation reduces raw material costs by 40%.

  • Product Consistency : Automated pH control during acid/alkali treatments minimizes batch-to-batch variability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for high-purity (chlorophthalocyaninato)cobalt(II) complexes, and how can impurities be systematically identified?

  • Methodological Answer : Use stepwise synthesis protocols with controlled ligand-to-metal ratios (e.g., 4:1 phthalocyanine ligand to CoCl₂ in DMF at 120°C under nitrogen ). Characterize impurities via HPLC coupled with mass spectrometry, referencing known phthalocyanine degradation products. For purity validation, employ elemental analysis (C, H, N) and compare with theoretical values (±0.3% tolerance) .

Q. How do solvent polarity and coordination strength influence the spectroscopic properties of (chlorophthalocyaninato)cobalt(II)?

  • Methodological Answer : Conduct UV-Vis-NIR spectroscopy in solvents of varying donor numbers (e.g., DMSO vs. toluene). Correlate Q-band shifts (600–800 nm) with solvent Lewis basicity using the Drago-Wayland parameters. For quantitative analysis, apply time-dependent density functional theory (TD-DFT) calculations to model solvatochromic effects .

Q. What experimental strategies ensure reproducibility in magnetic susceptibility measurements for (chlorophthalocyaninato)cobalt(II)?

  • Methodological Answer : Use SQUID magnetometry with temperature-dependent measurements (2–300 K) under zero-field-cooled (ZFC) and field-cooled (FC) conditions. Calibrate against a standard (e.g., Hg[Co(NCS)₄]) and account for diamagnetic corrections using Pascal’s constants. Report χ₀ values with error margins <5% .

Advanced Research Questions

Q. How can contradictory data on the redox behavior of (chlorophthalocyaninato)cobalt(II) in electrochemical studies be resolved?

  • Methodological Answer : Perform cyclic voltammetry (CV) under rigorously degassed conditions (Ar atmosphere) to minimize oxygen interference. Compare half-wave potentials (E₁/₂) across multiple electrolyte systems (e.g., TBAPF₆ in CH₃CN vs. TBABF₄ in DCM). Use rotating disk electrode (RDE) voltammetry to distinguish diffusion-controlled vs. kinetic limitations .

Q. What mechanistic insights can be gained from the catalytic activity of (chlorophthalocyaninato)cobalt(II) in oxygen reduction reactions (ORR)?

  • Methodological Answer : Employ rotating ring-disk electrode (RRDE) measurements to quantify H₂O₂ yields and electron transfer numbers (n). Correlate with X-ray absorption spectroscopy (XAS) to probe Co oxidation states during catalysis. Use kinetic isotope effects (KIEs) to identify rate-determining steps involving O–O bond cleavage .

Q. How do axial ligand substitutions (e.g., Cl⁻ vs. pyridine) alter the electronic structure and catalytic efficiency of (chlorophthalocyaninato)cobalt(II)?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to model ligand field splitting and d-orbital occupancy. Validate experimentally via EPR spectroscopy (X-band, 10 K) to detect changes in g-tensors (g∥ ≈ 2.0–2.3; g⊥ ≈ 2.3–2.6) and zero-field splitting parameters .

Q. What statistical approaches are recommended for analyzing discrepancies in reported Co–N bond lengths across crystallographic studies?

  • Methodological Answer : Use the Cambridge Structural Database (CSD) to aggregate bond length data (n ≥ 20). Apply multivariate regression to account for temperature, resolution (R-factor < 0.05), and ligand substituent effects. Report confidence intervals (95%) and outliers via Grubbs’ test .

Data Presentation and Reproducibility Guidelines

  • For Synthesis : Tabulate reaction conditions (solvent, temperature, time) and yields for ≥3 independent trials. Include raw spectral data (IR, UV-Vis) in supporting information .
  • For Catalysis : Report turnover frequencies (TOF) with error bars derived from triplicate measurements. Disclose substrate-to-catalyst ratios and mass transport corrections .

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